TFEB activator 1

Catalog No.
S1941277
CAS No.
41973-42-6
M.F
C19H18O3
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TFEB activator 1

CAS Number

41973-42-6

Product Name

TFEB activator 1

IUPAC Name

(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+

InChI Key

RCZMPCUUTSDNAJ-PHEQNACWSA-N

SMILES

Array

Synonyms

(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC

The exact mass of the compound (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

TFEB activator 1, also known as Curcumin analog C1, is a synthetic monocarbonyl curcuminoid procured primarily as a highly specific, orally bioavailable inducer of autophagy and lysosomal biogenesis [1]. Unlike broad-spectrum metabolic inhibitors, this compound directly binds to the N-terminus of Transcription Factor EB (TFEB), promoting its nuclear translocation with an EC50 of approximately 2.16 µM . By driving the coordinated lysosomal expression and regulation (CLEAR) network without suppressing the mechanistic target of rapamycin (mTOR) pathway, TFEB activator 1 provides a critical baseline tool for researchers and developers needing to isolate lysosomal clearance mechanisms from general cellular growth and metabolic signaling [1]. Its established efficacy in crossing the blood-brain barrier further cements its role as a benchmark material in neurodegenerative disease modeling [2].

Procurement of generic autophagy inducers, such as rapamycin or Torin 1, or the parent compound curcumin, often fails to meet the strict requirements of targeted lysosomal assays[1]. Standard inducers like Torin 1 strictly require mTORC1 inhibition, which broadly suppresses protein synthesis, alters cellular metabolism, and confounds phenotypic readouts in disease models [2]. Conversely, unmodified curcumin exhibits notoriously poor oral bioavailability, rapid systemic degradation, and pleiotropic off-target effects, including Akt-mTOR inhibition [1]. TFEB activator 1 structurally overcomes these limitations by acting as an mTOR-independent agent that directly binds TFEB, ensuring that autophagic flux and lysosomal biogenesis can be upregulated without disrupting baseline cellular metabolism or requiring complex formulation strategies to achieve central nervous system (CNS) exposure .

mTOR-Independent Target Specificity for Cleaner Assay Readouts

In comparative cellular assays, TFEB activator 1 promotes robust TFEB nuclear translocation (EC50 = 2.16 µM) and drives the CLEAR gene network without altering mTOR or MAPK1/ERK2 activity[1]. In direct contrast, standard benchmark autophagy inducers like Torin 1 (0.1 µM) achieve TFEB translocation only through obligate mTORC1 suppression, which simultaneously halts cellular protein synthesis [2]. Furthermore, the parent compound curcumin (10 µM) yields only mild TFEB translocation (~20% of cells) while indiscriminately inhibiting the Akt-mTOR axis [1].

Evidence DimensionmTOR pathway inhibition during TFEB activation
Target Compound Data0% inhibition of mTOR/MAPK pathways at effective TFEB activation doses (1.0 - 2.16 µM)
Comparator Or BaselineTorin 1 (obligate mTORC1 inhibition) and Curcumin (Akt-mTOR inhibition at 10 µM)
Quantified DifferenceComplete decoupling of TFEB activation from mTOR suppression
ConditionsIn vitro N2a and Jurkat cell culture assays monitoring TFEB nuclear translocation and kinase activity

Procuring an mTOR-independent activator allows researchers to isolate lysosomal clearance mechanisms without confounding the assay with broad metabolic suppression.

In Vivo Bioavailability and CNS Penetration Fit for Animal Workflows

Unmodified curcumin is rarely selected for robust in vivo CNS studies due to its rapid phase I/II metabolism and negligible brain penetrance [1]. TFEB activator 1 was specifically engineered to overcome this procurement bottleneck, demonstrating high oral bioavailability. Short-term oral gavage administration of TFEB activator 1 at 10 to 25 mg/kg successfully crosses the blood-brain barrier, dose-dependently increasing LC3B-II and TFEB expression in the frontal cortex and striatum of rat models within 24 hours [1].

Evidence DimensionOral CNS bioavailability and target engagement
Target Compound DataEffective in vivo target engagement in brain tissue at 10-25 mg/kg (p.o.)
Comparator Or BaselineUnmodified Curcumin (negligible CNS target engagement at comparable oral doses)
Quantified DifferenceOrders of magnitude improvement in functional CNS exposure and LC3B-II upregulation
ConditionsIn vivo rat models, oral gavage administration, Western blot quantification of brain tissue

Reliable oral bioavailability and CNS penetration eliminate the need for complex, artifact-prone formulation strategies or invasive intracerebroventricular dosing in neurodegenerative disease models.

Quantitative Restoration of Autophagic Flux in Disease Models

In primary microglia exposed to oligomeric amyloid-beta (oAβ), autophagic flux and TFEB nuclear expression are severely impaired after 12 hours [1]. Treatment with TFEB activator 1 at 1 µM completely recovers the endocytosis and autophagic degradation of oAβ, significantly upregulating LC3-II and SQSTM1/p62 levels [1]. This performance establishes a reliable quantitative baseline for aggregate clearance, outperforming generic antioxidants or non-specific autophagy enhancers that fail to directly rescue TFEB-mediated lysosomal function [2].

Evidence DimensionAutophagic flux restoration (LC3-II and SQSTM1/p62 levels)
Target Compound DataSignificant dose-dependent increase at 0.2-1.0 µM
Comparator Or BaselineVehicle-treated oAβ-exposed microglia (impaired flux)
Quantified DifferenceComplete recovery of oAβ endocytosis and degradation versus baseline impairment
ConditionsIn vitro primary microglia model of Alzheimer's disease (12-hour oAβ exposure)

Provides a highly reproducible, low-micromolar positive control for high-throughput screening assays targeting protein aggregate clearance.

Positive Control in High-Throughput Lysosomal Biogenesis Screening

Because TFEB activator 1 directly binds TFEB without inhibiting the mTOR pathway, it is the preferred procurement choice as a positive control in in vitro assays designed to screen for novel lysosomal biogenesis enhancers. It ensures that assay readouts (such as LC3-II accumulation or CLEAR network gene expression) are strictly driven by TFEB translocation rather than broad metabolic suppression [1].

In Vivo Benchmarking for Neurodegenerative Disease Models

Its validated oral bioavailability and ability to cross the blood-brain barrier make TFEB activator 1 an ideal benchmark compound for in vivo studies of Alzheimer's and Parkinson's diseases. Researchers can reliably dose animals via oral gavage (10-25 mg/kg) to evaluate the therapeutic clearance of tau aggregates and oligomeric amyloid-beta without the systemic toxicity associated with chronic mTOR inhibition [2].

Mechanistic Studies of Plasma Membrane Glycohydrolase Recruitment

TFEB activator 1 is utilized in advanced cellular assays to study the trafficking of lysosomal enzymes. By specifically activating TFEB, it acts as a reliable chemical tool to induce the expression of HEXB, HEXA, and GLB1 genes, and subsequent recruitment of β-hexosaminidase and β-galactosidase to lipid microdomains on the plasma membrane, facilitating glycosphingolipid remodeling research [3].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

294.125594432 Da

Monoisotopic Mass

294.125594432 Da

Heavy Atom Count

22

Dates

Last modified: 07-22-2023

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